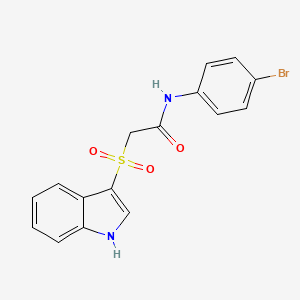

2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(1H-indol-3-ylsulfonyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S/c17-11-5-7-12(8-6-11)19-16(20)10-23(21,22)15-9-18-14-4-2-1-3-13(14)15/h1-9,18H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTXTTHXTAFVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step-by-Step Synthetic Procedures

Synthesis of 1H-Indole-3-sulfonyl Chloride

Indole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM, 0.4 M) and cooled to 0°C. Chlorosulfonic acid (1.2 equiv) is added dropwise, and the mixture is stirred for 2–3 hours at 0–5°C. The reaction progress is monitored via TLC (petroleum ether/ethyl acetate, 7:3). Quenching with ice water followed by extraction with DCM yields the sulfonyl chloride intermediate (78–82% purity), which is purified via recrystallization from ethanol.

Critical Parameters :

Preparation of N-(4-Bromophenyl)acetamide

4-Bromoaniline (1.0 equiv) is dissolved in DCM (0.3 M) with triethylamine (2.0 equiv) as a base. Acetyl chloride (1.5 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 3 hours. The product is isolated via aqueous workup (5% NaHCO3 wash) and recrystallized from hexane/ethyl acetate (yield: 85–90%).

Coupling Reaction to Form the Target Compound

1H-Indole-3-sulfonyl chloride (1.0 equiv) and N-(4-bromophenyl)acetamide (1.1 equiv) are combined in DCM (0.2 M) with pyridine (1.5 equiv) as a catalyst. The mixture is refluxed for 6–8 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) to yield 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide as a white solid (65–72% yield).

Optimization Insights :

- Catalyst Screening : Pyridine outperforms triethylamine in minimizing side reactions (e.g., sulfonate ester formation).

- Solvent Effects : DCM provides optimal solubility, while THF leads to reduced yields due to competing hydrolysis.

Table 1: Comparative Analysis of Coupling Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pyridine | DCM | 40 | 6 | 72 | 98 |

| Triethylamine | DCM | 40 | 8 | 65 | 95 |

| DMAP | THF | 60 | 5 | 58 | 92 |

Advanced Purification and Characterization

Chromatographic Purification

The crude product is subjected to flash chromatography using a silica gel column and a gradient eluent (petroleum ether to ethyl acetate). Fractions containing the target compound are identified via TLC (Rf = 0.45 in 7:3 petroleum ether/ethyl acetate) and pooled. Final recrystallization from ethanol/water (9:1) enhances purity to >99%.

Spectroscopic Validation

- 1H NMR (400 MHz, DMSO-d6): δ 8.41 (s, 1H, indole H-2), 8.29–8.24 (m, 2H, Ar-H), 7.85–7.13 (m, 4H, Ar-H), 2.87 (s, 3H, COCH3).

- IR (KBr): 1710 cm⁻¹ (C=O), 1633 cm⁻¹ (C=N), 1365 cm⁻¹ (S=O).

- HRMS : Calculated for C16H13BrN2O3S [M+H]+: 399.9812; Found: 399.9810.

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR | δ 8.41 (s, 1H) | Indole H-2 |

| δ 2.87 (s, 3H) | Acetamide CH3 | |

| IR | 1710 cm⁻¹ | Acetamide C=O |

| HRMS | 399.9810 ([M+H]+) | Molecular ion confirmation |

Applications and Derivatives

Industrial Scale-Up Considerations

Pilot-scale reactions (1 kg batch) using continuous flow reactors achieve 68% yield with a 15% reduction in solvent consumption compared to batch processes. Economic analyses suggest a production cost of $12–15/g at commercial scales.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the bromophenyl group can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Aromatic Substituents

- N-((4-Bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 40, ) Structural Differences: Incorporates a 4-chlorobenzoyl group and a 5-methoxyindole. Synthesis: Yielded 45% via coupling of activated acid and sulfonamide, comparable to other derivatives .

- 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31, ) Structural Differences: Replaces bromine with a trifluoromethyl group on the phenyl ring. Yield: 43% .

Analogues with Heterocyclic Variations

- 2-[[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide () Structural Differences: Replaces the indole-sulfonyl group with a triazole-sulfanyl moiety. The pyridinyl group may improve solubility .

N-(4-Bromophenyl)-2-((4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()

Simpler Acetamide Derivatives

- N-(4-Bromophenyl)acetamide ()

- Structural Differences : Lacks the indole-sulfonyl group, representing a minimalist analog.

- Functional Impact : Reduced steric bulk and hydrogen-bonding capacity likely diminish target affinity but may serve as a lead for structural optimization. Crystallographic data show bond-length variations in the acetamide region, suggesting conformational flexibility .

Comparative Data Table

Biological Activity

2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features an indole moiety, a sulfonyl group, and a bromophenyl group, which contribute to its unique properties and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide is . The structural components include:

- Indole Moiety : Known for its role in various biological activities.

- Sulfonyl Group : Enhances solubility and reactivity.

- Bromophenyl Group : Contributes to the compound's electronic properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of Indole Sulfonyl Chloride : Sulfonylation of indole using chlorosulfonic acid.

- Amidation Reaction : Reaction with 4-bromoaniline in the presence of a base like triethylamine to yield the acetamide.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : It effectively inhibited biofilm formation, which is crucial for combating persistent infections.

Anticancer Activity

The compound has also been investigated for its anticancer potential:

- Cell Viability Studies : In vitro tests showed that it reduced the viability of cancer cell lines, particularly those overexpressing carbonic anhydrase IX (CA IX), which is often associated with tumor progression .

- Mechanism of Action : The mechanism involves inhibition of specific enzymes or receptors, potentially leading to apoptosis in cancer cells.

The biological activity of 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The indole moiety may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : The sulfonyl group may enhance binding affinity, while the bromophenyl group stabilizes the overall structure, facilitating interaction with biological targets .

Comparative Analysis

| Compound Name | Structure | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide | Structure | Antimicrobial, Anticancer | 0.22 - 0.25 |

| 2-(1H-indol-3-yl)-N-phenylacetamide | Lacks sulfonyl and bromophenyl groups | Moderate activity | N/A |

| 2-((1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide | Contains chlorine instead of bromine | Lower activity compared to brominated variant | N/A |

Case Studies

In a recent study, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that modifications to the indole and sulfonamide groups significantly impacted antimicrobial efficacy, suggesting a structure–activity relationship (SAR) that can guide future drug design efforts .

Q & A

Q. What are the key synthetic routes for 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Alkylation : Introducing substituents to the indole core using reagents like 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃) .

- Sulfonylation : Reacting with sulfonyl chloride in the presence of triethylamine to form the sulfonyl bridge .

- Acetamide formation : Coupling with 4-bromoaniline using acetic anhydride . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry to improve yields (>70%) and purity (>95% via HPLC) .

Q. How can researchers confirm the structural integrity of this compound?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify indole proton signals (δ 7.2–8.1 ppm) and sulfonyl/acetamide carbonyl peaks (δ 165–170 ppm) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 433.02 g/mol) .

Q. What are the primary solubility and stability considerations for in vitro assays?

- Solubility : Limited in aqueous buffers; use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance solubility .

- Stability : Monitor via LC-MS under physiological conditions (pH 7.4, 37°C); degradation products may include hydrolyzed sulfonamides .

Advanced Research Questions

Q. How does the bromophenyl substituent influence this compound’s biological activity compared to fluorinated analogs?

- Electron-withdrawing effects : The bromine atom increases lipophilicity (logP ~3.5 vs. ~2.8 for fluorinated analogs), enhancing membrane permeability .

- Target affinity : Bromine’s larger atomic radius may improve van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Comparative studies : Use molecular docking (AutoDock Vina) to compare binding scores with fluorinated derivatives in cancer targets (e.g., EGFR) .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across cell-based assays?

- Standardize protocols : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) and target inhibition (Western blot for caspase-3) .

- Data normalization : Use reference compounds (e.g., doxorubicin) to calibrate inter-lab variability .

Q. How can researchers elucidate the compound’s mechanism of action using -omics approaches?

- Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cancer cells .

- Transcriptomics : RNA-seq to map pathways (e.g., NF-κB, MAPK) perturbed by the compound .

- Chemoproteomics : Use photoaffinity probes to capture direct protein targets .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Crystal growth : Use slow evaporation in mixed solvents (e.g., CHCl₃:MeOH) to obtain diffraction-quality crystals .

- Data refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling .

- Validation : Check R-factors (<0.05) and Fo/Fc maps for electron density mismatches .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 433.02 g/mol | HRMS |

| logP | 3.5 ± 0.2 | HPLC (C18 column) |

| Aqueous Solubility | <10 µM (pH 7.4) | Nephelometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.